molecular formula C19H18N2O5 B13942091 Thalidomide-O-C4-alkyne

Thalidomide-O-C4-alkyne

Cat. No.: B13942091
M. Wt: 354.4 g/mol
InChI Key: BSILFXMKPXCORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C4-alkyne is a synthetic derivative of thalidomide, designed for targeted protein degradation and chemical conjugation applications. The alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry, making it valuable for bioconjugation and PROTAC (Proteolysis-Targeting Chimera) development .

Key structural features inferred from analogs:

  • Thalidomide core: Binds cereblon (CRBN), an E3 ubiquitin ligase, enabling recruitment of target proteins for ubiquitination and degradation .
  • C4 linker: A four-carbon alkyl chain providing spatial flexibility and modulating physicochemical properties (e.g., solubility, stability) .
  • Terminal alkyne: Facilitates covalent conjugation to azide-containing molecules (e.g., antibodies, small molecules) for drug delivery or labeling .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hex-5-ynoxyisoindole-1,3-dione

InChI

InChI=1S/C19H18N2O5/c1-2-3-4-5-11-26-14-8-6-7-12-16(14)19(25)21(18(12)24)13-9-10-15(22)20-17(13)23/h1,6-8,13H,3-5,9-11H2,(H,20,22,23)

InChI Key

BSILFXMKPXCORT-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Biological Activity

Thalidomide-O-C4-alkyne is a derivative of thalidomide, a compound originally developed as a sedative but later associated with severe teratogenic effects. This modified version aims to enhance its biological activity while potentially reducing adverse effects. The compound has garnered attention for its immunomodulatory and anti-inflammatory properties, particularly in oncology and autoimmune diseases.

This compound primarily functions through its interaction with cereblon (CRBN) , a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors involved in inflammation and cancer progression, notably tumor necrosis factor-alpha (TNF-α) . The compound's alkyne functionality allows it to participate in various coupling reactions, enhancing its therapeutic potential by facilitating the synthesis of more complex analogs with improved pharmacological profiles .

Immunomodulatory Effects

This compound exhibits significant immunomodulatory effects, particularly in inhibiting pro-inflammatory cytokines such as TNF-α. In vitro studies have shown that it can inhibit TNF-α production in human peripheral blood mononuclear cells, achieving an inhibition rate comparable to thalidomide itself . This property makes it a candidate for treating conditions characterized by excessive inflammation, including autoimmune diseases.

Anticancer Activity

In preclinical studies, thalidomide derivatives have demonstrated varying degrees of efficacy against cancer cell lines. For instance, compounds similar to thalidomide have shown selective growth inhibition of tumor cells while sparing normal cells . this compound has been explored for its potential in treating hematological malignancies like multiple myeloma due to its ability to modulate immune responses and inhibit tumor growth .

Comparative Analysis of Thalidomide Derivatives

The following table summarizes key thalidomide derivatives and their unique biological activities:

Compound NameStructural FeaturesUnique Aspects
ThalidomideOriginal phthalimide structureKnown for severe teratogenic effects
LenalidomideModified phthalimide ringEnhanced efficacy against multiple myeloma
PomalidomideAdditional hydroxyl groupsImproved potency compared to thalidomide
This compoundAlkyne modificationEnhanced reactivity and biological activity

Preclinical Studies

Recent studies have highlighted the efficacy of thalidomide derivatives in various cancer models. For example, research involving simple thalidomide analogs demonstrated significant cytotoxicity against melanoma cell lines, with some compounds inducing apoptosis through the inhibition of tubulin polymerization . These findings suggest that structural modifications can enhance the anticancer properties of thalidomide derivatives.

Pharmacokinetics and Bioavailability

Ongoing research is focused on optimizing the pharmacokinetics and bioavailability of this compound. Understanding how modifications affect absorption, distribution, metabolism, and excretion is crucial for developing effective dosing regimens for clinical use. Initial studies indicate that the alkyne modification may influence these pharmacokinetic properties positively .

Chemical Reactions Analysis

Chemical Reactions of Thalidomide-O-C4-alkyne

This compound participates in various chemical reactions that can alter its biological properties. These reactions include:

  • Cross-Coupling Reactions: These reactions allow for further functionalization of the molecule, creating new analogues with varying biological activities.

  • Alkylation and Acylation: The alkyne group can undergo alkylation or acylation, introducing new chemical moieties.

  • Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, forming complex ring systems.

  • Hydrolysis: Thalidomide-5'-O-C4-alkyne can undergo hydrolysis under physiological conditions, which is relevant to its pharmacological activity.

  • Reactions with Electrophiles and Nucleophiles: Due to the presence of the alkyne group and other functional groups, this compound can react with a variety of electrophiles and nucleophiles.

The reactivity of this compound can be exploited in synthetic organic chemistry to create libraries of new analogues with varying biological activities.

Molecular Mechanisms and Interactions

The mechanism by which this compound exerts its effects involves modulation of immune responses through interaction with specific cellular pathways. Thalidomide and its derivatives bind to cereblon (CRBN), a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex . This binding leads to the ubiquitination and subsequent degradation of target proteins .

Stability and Solubility

This compound is typically a solid at room temperature with specific melting points that vary based on purity and structural modifications. The compound exhibits notable stability under ambient conditions but may undergo hydrolysis or oxidation when exposed to moisture or light. Its solubility profile is influenced by the presence of the alkyne group, which can enhance interactions with various solvents.

Spectroscopic Analysis

Spectroscopic techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor the progress and yield of reactions involving this compound. These techniques help confirm the molecular structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Thalidomide-O-C4-NH2·HCl

  • Role in PROTACs : Recruits CRBN to degrade oncoproteins (e.g., BRD4, EGFR) via ubiquitination .
  • Solubility : Hydrochloride salt formulation increases stability in aqueous buffers .

Thalidomide-O-amido-C4-N3

  • Click Chemistry : Used to conjugate alkyne-modified biomolecules (e.g., peptides, antibodies) for targeted therapies .
  • Thermal Stability : Stable at -20°C for >1 year, avoiding light and moisture .

Thalidomide-O-C6-COOH

  • Conjugation Flexibility: Carboxylic acid allows coupling to amine-bearing molecules (e.g., nanoparticles, polymers) .

This compound (Inferred)

  • Hypothetical Applications : Likely used in PROTACs or antibody-drug conjugates (ADCs) for site-specific labeling .

Key Research Findings

Linker Impact on Bioactivity : Thalidomide-O-C4-NH2·HCl demonstrates superior proteasomal degradation efficiency compared to PEGylated analogs due to reduced hydrophilicity and enhanced membrane permeability .

Functional Group Versatility : Azide/alkyne-modified thalidomide derivatives show >90% conjugation efficiency in CuAAC reactions, critical for synthesizing bifunctional degraders .

Stability Challenges : Amine-terminated derivatives require stringent storage (-20°C, desiccated) to prevent degradation, whereas azide/alkyne analogs exhibit better shelf-life .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Functionalization of the thalidomide core at the oxygen position (4'-position) to introduce an alkyl linker.
  • Attachment of a terminal alkyne group at the end of a four-carbon alkyl chain.
  • Use of mild reaction conditions to preserve the integrity of the sensitive phthalimide and glutarimide rings.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection/Activation Protection of thalidomide hydroxyl or activation via tosylation or mesylation Converts the 4'-hydroxy group into a good leaving group for nucleophilic substitution
2 Nucleophilic substitution Reaction with 4-alkyne-1-ol or 4-alkyne-1-halide under basic conditions (e.g., K2CO3, DMF) Ether bond formation linking thalidomide oxygen to C4 alkyne chain
3 Purification Column chromatography or recrystallization Isolation of pure this compound
4 Characterization NMR, HPLC, MS, IR spectroscopy Confirmation of structure and purity (≥95% by HPLC typical)

Specific Synthetic Example

Based on literature precedents (Kampmann, 2015), the preparation involves:

  • Starting from thalidomide, the 4'-hydroxy group is converted to a leaving group such as a tosylate.
  • The tosylate is then displaced by a nucleophile, 4-pentyn-1-ol or 4-pentyn-1-halide, under mild basic conditions.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at 50–80 °C.
  • The crude product is purified by silica gel chromatography.
  • Final confirmation is done by ^1H and ^13C NMR, showing the characteristic alkyne proton signals and ether linkage.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Yield/Purity
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents favor nucleophilic substitution
Base Potassium carbonate (K2CO3) Mild base avoids degradation of thalidomide core
Temperature 50–80 °C Moderate heating accelerates reaction without side reactions
Reaction Time 12–24 hours Sufficient for complete conversion
Catalyst Not typically required Copper catalysts used only in subsequent click reactions, not in alkylation step

Analytical Data and Characterization

Technique Purpose Typical Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity ≥ 95% required for research use
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Alkyne proton at ~2.5 ppm; ether linkage signals
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C20H20N2O7
Infrared (IR) Spectroscopy Functional group identification Alkyne stretch near 2100–2200 cm⁻¹; carbonyl stretches

Applications and Relevance of Preparation

The prepared this compound serves as a critical building block for:

  • Construction of bifunctional molecules (PROTACs) that recruit E3 ubiquitin ligases such as cereblon.
  • Facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to attach various target ligands.
  • Enabling targeted protein degradation studies relevant to cancer and other diseases.

Summary Table of Preparation Methods

Aspect Description
Starting Material Thalidomide
Functionalization Site 4'-Oxygen position
Linker C4 alkyl chain with terminal alkyne
Key Reaction Nucleophilic substitution of tosylate with 4-pentyn-1-ol
Solvent DMF or similar polar aprotic solvent
Base K2CO3 or similar mild base
Temperature 50–80 °C
Purification Silica gel chromatography or recrystallization
Characterization NMR, HPLC, MS, IR
Typical Purity ≥ 95% (HPLC)

Q & A

Basic Research Questions

Q. What are the key structural features of Thalidomide-O-C4-alkyne, and how do they influence its chemical and biological properties?

  • Methodological Answer : The compound consists of a thalidomide backbone (a glutarimide-phthalimide scaffold), a C4 alkyl chain linker, and a terminal alkyne group. The thalidomide core enables binding to Cereblon (CRBN), an E3 ubiquitin ligase, while the alkyne group facilitates bioorthogonal "click chemistry" for targeted conjugation (e.g., with azide-functionalized molecules). The C4 linker balances steric hindrance and flexibility, affecting proteolysis-targeting chimera (PROTAC) efficacy. Hydrochloride salt formation (if applicable) improves solubility and stability in aqueous buffers .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer : A three-step approach is typical:

  • Step 1 : Functionalize the thalidomide hydroxyl group with a C4 alkyl halide via nucleophilic substitution (e.g., using KOH as a base).
  • Step 2 : Introduce the terminal alkyne via Sonogashira coupling or alkyne-azide cycloaddition precursors.
  • Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>95%) and NMR. Note: Optimize reaction conditions (temperature, solvent) to minimize byproducts like over-alkylation .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

  • Methodological Answer : For hydrophobic derivatives, use co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) or formulate as hydrochloride salts. Pre-solubilize in DMSO before diluting in assay buffers. Validate solubility via dynamic light scattering (DLS) to detect aggregates. If precipitation occurs, test alternative solvents (acetonitrile, ethanol) or PEG-based surfactants .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design to optimize target protein degradation?

  • Methodological Answer : Use the alkyne group for modular conjugation to target protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The C4 linker length impacts ternary complex formation between CRBN, PROTAC, and the target protein. Validate degradation efficiency via:

  • Western blotting : Measure target protein levels post-treatment.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement.
  • CRBN knockout cells : Verify mechanism specificity .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antiangiogenic vs. CRBN-mediated effects)?

  • Methodological Answer : Conduct parallel assays to dissect mechanisms:

  • Angiogenesis models : Use endothelial tube formation assays (in vitro) or Matrigel plugs (in vivo) to test antiangiogenic activity.
  • CRBN dependency : Compare activity in wild-type vs. CRBN-knockout cells.
  • Transcriptomic profiling : Identify pathways modulated by the compound (RNA-seq). Contradictions may arise from off-target effects or cell-type-specific CRBN expression .

Q. What experimental approaches are recommended to evaluate the impact of linker length (C4 vs. C5/C6) on PROTAC efficacy?

  • Methodological Answer : Synthesize analogs with varying linker lengths (C3–C6) and compare:

  • Binding kinetics : Surface plasmon resonance (SPR) to measure CRBN-PROTAC-target protein affinity.
  • Degradation efficiency : Dose-response curves (DC50) in relevant cell lines.
  • Proteasome dependency : Treat cells with proteasome inhibitors (e.g., MG-132) to confirm ubiquitination-mediated degradation. C4 linkers often balance potency and cellular permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.